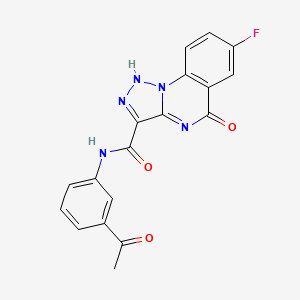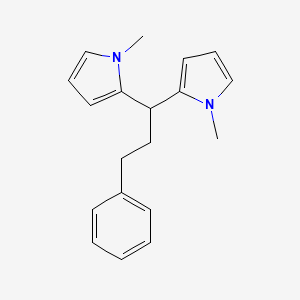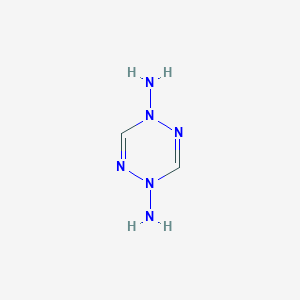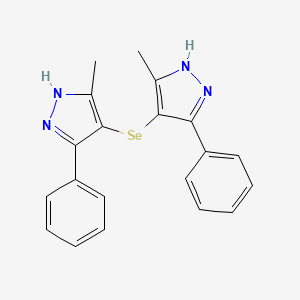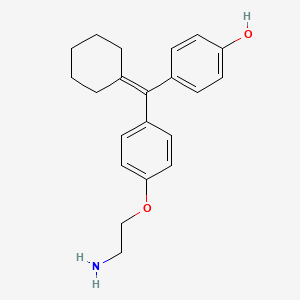
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is an organic compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a phenol group, an aminoethoxy group, and a cyclohexylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the cyclohexylidene intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexylidene moiety can be reduced to cyclohexane derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The aminoethoxy group can interact with cellular receptors, modulating signal transduction pathways. The cyclohexylidene moiety provides structural stability, enhancing the compound’s bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 4-((4-Methoxyphenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Hydroxyethoxy)phenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)aniline
Uniqueness
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
918803-14-2 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
4-[[4-(2-aminoethoxy)phenyl]-cyclohexylidenemethyl]phenol |
InChI |
InChI=1S/C21H25NO2/c22-14-15-24-20-12-8-18(9-13-20)21(16-4-2-1-3-5-16)17-6-10-19(23)11-7-17/h6-13,23H,1-5,14-15,22H2 |
InChIキー |
BAXLOXCPKVICBE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCN)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
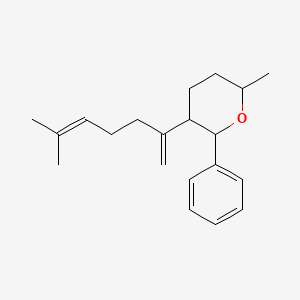
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)

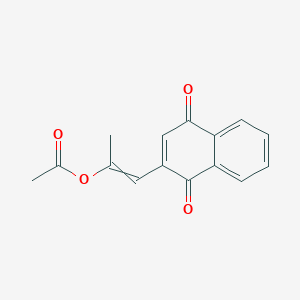
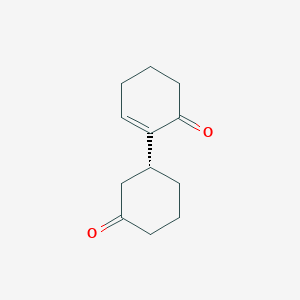
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
